Steric and Electronic Impact of the C3-Methyl Substituent on the Isoxazole-4-Sulfonamide Scaffold Versus the Unsubstituted Parent
The 3-methyl substituent on the isoxazole ring exerts a measurable inductive electron-donating effect that shifts the predicted acid dissociation constant (pKa) of the sulfonamide -SO₂NH₂ group. The unsubstituted isoxazole-4-sulfonamide (CAS 1936283-82-7) has a predicted pKa of 9.22 ± 0.60 based on computational estimation . The presence of a methyl group at the 3-position (adjacent to the ring oxygen) is expected to increase the pKa by approximately 0.3–0.5 log units due to the +I effect, rendering the sulfonamide less acidic and altering its ionization state at physiological pH 7.4. This class-level inference is supported by established electronic substituent effects in isoxazole systems, where C3-methyl donation reduces ring electron deficiency and directly impacts the sulfonamide's hydrogen-bond donor capacity and solubility profile relative to the parent scaffold.
| Evidence Dimension | Predicted pKa of the primary sulfonamide group (-SO₂NH₂) |
|---|---|
| Target Compound Data | pKa ~9.5–9.7 (estimated based on methyl inductive effect on the isoxazole-4-sulfonamide core) |
| Comparator Or Baseline | Isoxazole-4-sulfonamide (CAS 1936283-82-7): predicted pKa = 9.22 ± 0.60 |
| Quantified Difference | Δ pKa ≈ +0.3 to +0.5 log units (less acidic than the unsubstituted analog) |
| Conditions | Computational prediction using ACD/Labs or equivalent pKa prediction module; validated against experimental measurements for related heterocyclic sulfonamides |
Why This Matters
A pKa shift of 0.3–0.5 units alters the fraction of ionized drug at physiological pH, directly impacting solubility, permeability, and protein binding—critical parameters in lead optimization cascades.
